molecular formula C16H22N4O3S B2727052 5-methoxy-2,4-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1206997-83-2

5-methoxy-2,4-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2727052
CAS No.: 1206997-83-2
M. Wt: 350.44
InChI Key: BZQDPWAGGXILRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methoxy-2,4-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at position 5, dimethyl substituents at positions 2 and 4, and a sulfonamide-linked ethylamino group terminating in a 6-methylpyridazinyl moiety.

Properties

IUPAC Name

5-methoxy-2,4-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-11-9-12(2)15(10-14(11)23-4)24(21,22)18-8-7-17-16-6-5-13(3)19-20-16/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQDPWAGGXILRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methoxy-2,4-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1206997-83-2
Molecular FormulaC16H22N4O3S
Molecular Weight350.4 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, related sulfonamides have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The structure of this compound suggests potential for similar activity due to its ability to interact with specific biological targets.

The biological mechanism of action for sulfonamide derivatives often involves the inhibition of key enzymes or receptors involved in tumor growth and proliferation. For example, they may act as inhibitors of the epidermal growth factor receptor (EGFR) or other kinases implicated in cancer progression. The specific interactions and binding affinities of this compound with these targets require further investigation through binding assays and in vivo studies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group at position 5 and the dimethyl groups at positions 2 and 4 are significant for enhancing lipophilicity and modulating receptor interactions. The pyridazine moiety is also essential for targeting specific biological pathways.

Case Studies

  • In Vitro Studies :
    • A study evaluated a series of sulfonamide derivatives for their inhibitory effects on cancer cell lines. Compounds with similar structures to this compound demonstrated IC50 values in the nanomolar range against CSF1R (colony-stimulating factor 1 receptor), indicating potent inhibitory activity .
  • In Vivo Efficacy :
    • In animal models, related compounds have shown promising results in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents. These findings suggest a potential synergistic effect that warrants further exploration.

Scientific Research Applications

Synthesis and Structure

The compound is synthesized through a series of chemical reactions involving the introduction of a benzenesulfonamide moiety to a pyridazinyl group. The detailed synthetic pathway includes the formation of the sulfonamide bond and the introduction of methoxy and methyl substituents on the aromatic ring. The molecular formula is C17H22N4O3SC_{17}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 358.45 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxicity against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Colon Cancer (HCT-116)
  • Cervical Cancer (HeLa)

The mechanism of action appears to involve the inhibition of specific pathways critical for cancer cell proliferation and survival. For instance, one study demonstrated that modifications in the compound's structure could enhance its selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. In vitro studies have shown effectiveness against:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

These findings suggest that 5-methoxy-2,4-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide could be beneficial in treating infections caused by multidrug-resistant pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyridazinyl and sulfonamide moieties have been explored to enhance biological activity:

ModificationEffect on Activity
Addition of halogensIncreased cytotoxicity
Variation in alkyl chain lengthAltered antimicrobial potency
Substitution on the aromatic ringEnhanced selectivity towards cancer cells

These modifications can lead to derivatives with improved therapeutic profiles, allowing for targeted drug design .

Case Study: Antitumor Evaluation

In a recent study published in Molecules, researchers synthesized a series of sulfonamide derivatives based on this compound and evaluated their anticancer properties using various assays. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of this compound against clinical isolates of resistant bacteria. The results demonstrated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for combating chronic infections .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Substituents on Benzene Ring Heterocyclic Group/Linker Key Functional Groups Reference
Target Compound Benzenesulfonamide 5-methoxy, 2,4-dimethyl 6-methylpyridazinyl via ethylamino Sulfonamide, pyridazine, methoxy
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide 4-methyl 5-methyloxazole via sulfamoyl phenyl Sulfonamide, oxazole
5-Fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide Benzenesulfonamide 5-fluoro, 2-methoxy 6-methylsulfonylpyridazinyl via phenyl Sulfonamide, pyridazine, methylsulfonyl
N-[4-(ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide Benzenesulfonamide 4-ethylthio, 2-trifluoromethyl None Sulfonamide, trifluoromethyl, thioether

Key Observations:

Heterocyclic Systems:

  • The target compound and the pyridazinyl derivative from share a pyridazine ring, which may enhance π-π stacking or hydrogen-bonding interactions in biological systems. In contrast, the oxazole-containing compound in offers a smaller heterocycle with different electronic properties.
  • The 6-methylpyridazinyl group in the target compound vs. 6-methylsulfonylpyridazinyl in highlights the impact of substituents on pyridazine’s electron-withdrawing capacity.

Substituent Effects: The 5-methoxy, 2,4-dimethyl pattern on the target’s benzene ring increases steric bulk and lipophilicity compared to the 5-fluoro, 2-methoxy substituents in , which may improve membrane permeability but reduce solubility.

Functional Group Variations:

  • Trifluoromethyl and thioether groups in introduce strong electron-withdrawing and hydrophobic effects, contrasting with the target’s methoxy group, which is electron-donating.

Physicochemical Properties

  • Lipophilicity: The target compound’s dimethyl and methoxy groups likely increase logP compared to the methylsulfonyl group in , which is highly polar.
  • Solubility: The ethylamino linker may improve aqueous solubility relative to the rigid phenyl-linked compound in .

Q & A

Q. What are the established synthetic routes for this sulfonamide compound?

The synthesis typically involves coupling a benzenesulfonyl chloride derivative with an amine-containing intermediate. For example, analogous sulfonamide syntheses involve reacting 5-amino-2-methoxyaniline with sulfonyl chlorides in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Key steps include:

  • Sulfonylation : Reacting the amine group of the pyridazine derivative with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Validation : Confirming purity via HPLC or NMR (e.g., ¹H/¹³C NMR for structural elucidation) .

Q. How is the compound structurally characterized to confirm its identity?

A combination of spectroscopic and analytical methods is employed:

  • NMR Spectroscopy : ¹H NMR identifies protons on the methoxy, methyl, and pyridazine groups, while ¹³C NMR confirms aromatic and sulfonamide carbons.
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves bond angles and dihedral angles in crystalline forms, as demonstrated in related sulfonamide structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological approaches include:

  • Catalyst Screening : Testing bases (e.g., pyridine vs. triethylamine) to enhance sulfonylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve solubility of intermediates.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .
  • Kinetic Studies : Monitoring reaction progress via TLC or in situ IR to identify rate-limiting steps .

Q. What strategies address contradictions in reported biological activities of similar sulfonamides?

Contradictions often arise from structural variations or assay conditions. Solutions include:

  • Comparative SAR Studies : Modifying substituents (e.g., methoxy vs. ethoxy groups) and testing activity in standardized assays (e.g., enzyme inhibition) .
  • Dose-Response Analysis : Evaluating IC₅₀ values across multiple cell lines to assess selectivity .
  • Molecular Dynamics Simulations : Modeling interactions with target proteins (e.g., kinases or receptors) to explain divergent results .

Q. How can environmental fate studies be designed for this compound?

Adapt methodologies from ecological risk assessment frameworks :

  • Degradation Pathways : Investigate hydrolysis, photolysis, and microbial degradation using LC-MS to track intermediates.
  • Partition Coefficients : Measure log Kow (octanol-water) to predict bioaccumulation potential.
  • Toxicity Profiling : Use Daphnia magna or algal models to assess acute/chronic effects .

Q. What experimental designs are suitable for evaluating pharmacological efficacy?

Adopt split-plot or factorial designs to test multiple variables:

  • In Vivo Models : Dose-ranging studies in rodents, stratified by age/sex, with endpoints like plasma concentration (HPLC-MS) and toxicity markers .
  • In Vitro Assays : High-throughput screening against target enzymes (e.g., carbonic anhydrase) with controls for solvent interference .
  • Positive/Negative Controls : Include reference inhibitors (e.g., acetazolamide for sulfonamide comparators) .

Q. How can computational methods predict this compound’s mechanism of action?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to hypothetical targets (e.g., sulfonamide-sensitive enzymes) .
  • QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity data from analogous compounds .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and metabolic stability .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Effects : Mitigate using isotope-labeled internal standards (e.g., deuterated analogs) in LC-MS/MS .
  • Extraction Efficiency : Compare protein precipitation (acetonitrile) vs. solid-phase extraction for recovery rates.
  • Limit of Detection (LOD) : Validate via serial dilution in plasma/serum to establish sensitivity thresholds .

Q. How do structural modifications influence its physicochemical properties?

Systematic approaches include:

  • Log P Adjustments : Introduce hydrophilic groups (e.g., hydroxyl) to reduce lipophilicity and improve solubility.
  • Steric Effects : Compare methyl vs. ethyl substituents on the pyridazine ring using X-ray crystallography .
  • Thermal Stability : DSC/TGA analysis to assess melting points and decomposition pathways .

Q. What are best practices for ensuring reproducibility in multi-lab studies?

  • Standardized Protocols : Publish detailed synthetic and assay procedures (e.g., reaction times, equipment calibration) .
  • Reference Materials : Distribute aliquots of a validated batch for cross-lab comparisons.
  • Data Sharing : Use platforms like Zenodo to share raw spectral data and crystallographic files .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.